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molecular formula C10H14N2O2S B8277552 4-(Butylsulfanyl)-2-nitroaniline

4-(Butylsulfanyl)-2-nitroaniline

Cat. No. B8277552
M. Wt: 226.30 g/mol
InChI Key: CAEMAVFCMWOXEF-UHFFFAOYSA-N
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Patent
US04072696

Procedure details

3 G. of 1-acetamido-4-n-butylthio-2-nitrobenzene (prepared according to Example I) is hydrolyzed by treatment with 6 ml. 5N NaOH and 6 ml. ethanol on the steam bath for one hour. The mixture is concentrated and extracted with chloroform. Removal of the solvent leaves 1-amino-4-n-butylthio-2-nitrobenzene as a red oil.
Name
1-acetamido-4-n-butylthio-2-nitrobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[CH:10]=[CH:9][C:8]([S:11][CH2:12][CH2:13][CH2:14][CH3:15])=[CH:7][C:6]=1[N+:16]([O-:18])=[O:17])(=O)C.[OH-].[Na+]>C(O)C>[NH2:4][C:5]1[CH:10]=[CH:9][C:8]([S:11][CH2:12][CH2:13][CH2:14][CH3:15])=[CH:7][C:6]=1[N+:16]([O-:18])=[O:17] |f:1.2|

Inputs

Step One
Name
1-acetamido-4-n-butylthio-2-nitrobenzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC1=C(C=C(C=C1)SCCCC)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
CUSTOM
Type
CUSTOM
Details
Removal of the solvent

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1)SCCCC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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